molecular formula C12H10BrClOS B1443935 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene CAS No. 1408694-86-9

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

Cat. No.: B1443935
CAS No.: 1408694-86-9
M. Wt: 317.63 g/mol
InChI Key: NLIUPNZKSGHCID-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiophene derivatives, which are known for their diverse chemical reactivity and utility in organic synthesis.

Scientific Research Applications

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene typically involves the reaction of 5-bromo-2-chlorophenol with 2-bromoethyl thiophene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form various derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]furan
  • 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]pyrrole
  • 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]benzene

Uniqueness

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is unique due to its thiophene ring, which imparts distinct electronic and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

3-[2-(5-bromo-2-chlorophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClOS/c13-10-1-2-11(14)12(7-10)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUPNZKSGHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCC2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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